molecular formula C11H10N2O B1335021 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one CAS No. 69099-74-7

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Cat. No.: B1335021
CAS No.: 69099-74-7
M. Wt: 186.21 g/mol
InChI Key: JUWKFPCTXSBEAD-UHFFFAOYSA-N
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Description

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours, resulting in the formation of the desired compound. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-5-one
  • 3-arylindeno(1,2-C)pyridazin-5-ones
  • Pyridazine and pyridazinone derivatives

Uniqueness

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to inhibit STAT3 protein and its potential therapeutic applications in cancer therapy make it a compound of significant interest .

Properties

IUPAC Name

2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWKFPCTXSBEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NN=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988822
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69099-74-7
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.53 g (0.011 mol) of hydrazine hydrate dissolved in 25 mL ethanol was added 1.2 g (0.0089 mol) of the product from step B. The reaction mixture was refluxed for 18 hours, cooled to room temperature, concentrated under vacuum, added 100 mL H2O and extracted with ethyl acetate (3×50 mL), washed with brine (1×100 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to afford 1.0 g of a yellow solid.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

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